molecular formula C18H20ClNOS B7826043 Methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)azanium;chloride

Methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)azanium;chloride

Cat. No.: B7826043
M. Wt: 333.9 g/mol
InChI Key: BFFSMCNJSOPUAY-UHFFFAOYSA-N
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Description

Methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)azanium;chloride is a complex organic compound that features a unique combination of naphthalene, thiophene, and azanium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)azanium;chloride typically involves multi-step organic reactions One common approach is to start with the naphthalene and thiophene derivatives, which are then linked through a propyl chain

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)azanium;chloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The azanium group can be reduced to form the corresponding amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the azanium group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in areas where its structural features are advantageous.

    Industry: The compound’s properties may make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which Methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)azanium;chloride exerts its effects is likely related to its ability to interact with specific molecular targets. The naphthalene and thiophene moieties can engage in π-π interactions with aromatic residues in proteins, while the azanium group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride
  • ®-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride

Uniqueness

Methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)azanium;chloride is unique due to the specific positioning of the thiophene and naphthalene moieties, which can influence its chemical reactivity and biological activity. The presence of the azanium group also adds to its distinctiveness, providing additional sites for interaction with molecular targets.

Properties

IUPAC Name

methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFSMCNJSOPUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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